chemical and physical properties of 2-chloro-1H-imidazole-5-sulfonyl chloride
chemical and physical properties of 2-chloro-1H-imidazole-5-sulfonyl chloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-1H-imidazole-5-sulfonyl Chloride
Executive Summary & Medicinal Chemistry Rationale
In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-1H-imidazole-5-sulfonyl chloride (CAS: 2839156-62-4) emerges as a highly specialized, bifunctional building block designed for the synthesis of advanced sulfonamide libraries[1][2].
The molecular architecture of this compound offers two distinct advantages:
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The Sulfonyl Chloride Electrophile: Acts as a premier reactive hub for nucleophilic acyl substitution, enabling the rapid generation of sulfonamides—a ubiquitous motif in FDA-approved therapeutics ranging from COX-2 inhibitors to antimicrobial agents[3].
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The 2-Chloroimidazole Core: Unsubstituted imidazoles are notorious for rapid hepatic clearance via cytochrome P450-mediated oxidation at the electron-rich C2 position. The strategic installation of a chlorine atom at this site sterically and electronically blocks this metabolic liability, significantly extending the biological half-life of the resulting pharmacophore[4]. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the imidazole nitrogens, enhancing lipophilicity and cellular membrane permeability[4][5].
Physicochemical Profiling
Understanding the physical properties of 2-chloro-1H-imidazole-5-sulfonyl chloride is critical for maintaining reagent integrity. As a highly reactive electrophile, it is susceptible to nucleophilic attack by ambient moisture, which irreversibly hydrolyzes the compound into its inactive sulfonic acid counterpart[6][7].
Table 1: Key Chemical and Physical Properties
| Property | Specification / Value |
| Chemical Name | 2-Chloro-1H-imidazole-5-sulfonyl chloride |
| CAS Number | 2839156-62-4[1][2] |
| Molecular Formula | C3H2Cl2N2O2S[8] |
| Molecular Weight | 201.03 g/mol [8] |
| SMILES String | ClC1=NC=C(S(=O)(=O)Cl)N1 (Isomeric equivalent)[2] |
| Structural Class | Heterocyclic Sulfonyl Chloride |
| Storage Conditions | -20°C, inert atmosphere (Argon/N₂), protect from light and moisture[2][7] |
| Hazard Classification | Class 8 (Corrosive); Causes severe skin burns and eye damage[2][9] |
Mechanistic Chemistry: Synthesis and Reactivity
The de novo synthesis of complex heteroaryl sulfonyl chlorides generally proceeds via two primary pathways. The traditional route involves the oxidative chlorosulfonation of a thiol precursor or the reaction of an imidazole sulfonic acid with thionyl chloride (SOCl₂)[6]. Alternatively, advanced methodologies utilize metal-halogen exchange of a halogenated imidazole precursor (using n-butyllithium), followed by quenching with sulfur dioxide (SO₂) to form a sulfinate salt, which is subsequently oxidized with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride[3].
Once synthesized, the reactivity of 2-chloro-1H-imidazole-5-sulfonyl chloride is governed by the electron-withdrawing effect of the 2-chloro substituent. This inductive effect increases the partial positive charge (δ+) on the sulfur atom, rendering it highly susceptible to nucleophilic attack by primary and secondary amines[3][4].
Synthetic workflow from 2-chloroimidazole to targeted sulfonamide derivatives.
Experimental Methodology: Optimized Sulfonamide Synthesis
To ensure maximum yield and prevent the formation of diimidazolyl sulfone byproducts, the coupling of 2-chloro-1H-imidazole-5-sulfonyl chloride with amines requires strict adherence to kinetic control parameters[6].
Causality in Experimental Design:
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Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized because halogenated solvents provide superior solubility for the intermediates and suppress hydrolysis, yielding up to 82% conversion compared to ethereal solvents (52-58%)[6].
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Base Selection: N,N-Diisopropylethylamine (DIPEA) is favored over standard triethylamine. Its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of transient, unstable sulfonylammonium complexes[6].
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Thermal Control: Maintaining the reaction at 0°C is non-negotiable. Elevated temperatures exponentially increase the rate of competitive hydrolysis (if trace moisture is present) and dimerization[6].
Step-by-Step Protocol: Nucleophilic Acyl Substitution
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Preparation: Flame-dry a 50 mL round-bottom flask under a continuous Argon stream. Add the target primary amine (1.0 equiv) and anhydrous DIPEA (2.0 equiv) dissolved in anhydrous DCM to achieve a 0.1 M concentration.
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Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
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Electrophile Addition: Dissolve 2-chloro-1H-imidazole-5-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing poly-sulfonylation side reactions.
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Propagation: Stir the mixture at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25°C) over 2 to 3 hours. Monitor reaction progression via LC-MS or TLC.
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Quenching & Workup: Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃ (pH 7.5-8.0)[6]. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.
Mechanistic sequence of nucleophilic acyl substitution at the sulfonyl center.
Safety and Handling Protocols
2-Chloro-1H-imidazole-5-sulfonyl chloride is a Class 8 corrosive material[2][9].
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Reactivity: It reacts violently with water and protic solvents, evolving toxic and corrosive hydrogen chloride (HCl) gas[9].
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PPE & Environment: All manipulations must be performed in a certified fume hood. Operators must wear nitrile gloves, chemical safety goggles, and a chemically resistant lab coat.
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Storage: To prevent atmospheric degradation, the compound must be stored in a tightly sealed container within a desiccator at -20°C[2][7].
References
- BLD Pharm. "1H-Imidazole-4-sulfonyl chloride Product Information".
- Namiki Shoji Co., Ltd. "Building Blocks Catalogue September 2022".
- EvitaChem. "Buy 2-(1H-Imidazol-1-yl)ethanesulfonylchloride - Synthetic Methodologies".
- Bioorganic & Medicinal Chemistry Letters (via DOI.org). "Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists".
- Semantic Scholar. "A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety".
- PubChem (NIH). "1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164".
Sources
- 1. 1416352-08-3|1H-Imidazole-4-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
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- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CAS 16265-04-6: 2-Chloro-1H-imidazole | CymitQuimica [cymitquimica.com]
- 6. evitachem.com [evitachem.com]
- 7. 58767-51-4|1H-Imidazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem [pubchem.ncbi.nlm.nih.gov]
